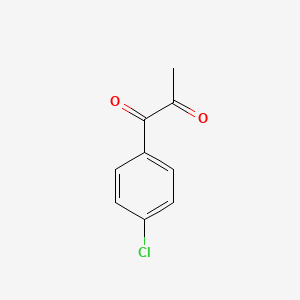

1-(4-Chlorophenyl)propane-1,2-dione

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)propane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZREFFNUJAHQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370953 | |

| Record name | 1-(4-Chlorophenyl)propane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10557-21-8 | |

| Record name | 1-(4-Chlorophenyl)-1,2-propanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10557-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorophenyl)propane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Baker-Venkataraman Rearrangement

Overview:

One of the most reported and efficient methods to prepare 1-(4-chlorophenyl)propane-1,2-dione derivatives involves the Baker-Venkataraman rearrangement. This method typically starts from 2-acetyl phenyl 4-chlorobenzoate, which undergoes rearrangement under basic conditions to yield the target diketone.

- Starting Material: 2-acetyl phenyl 4-chlorobenzoate is dissolved in dry pyridine.

- Catalyst/Base: Potassium hydroxide (KOH) is added slowly at room temperature with constant stirring.

- Reaction Conditions: The mixture is warmed to about 60°C and stirred for approximately 4 hours.

- Workup: The reaction mixture is acidified with ice-cold dilute hydrochloric acid (1:1), precipitating a brownish-yellow solid.

- Purification: The solid is filtered, washed with 10% sodium bicarbonate solution, then with cold water, and finally recrystallized from an ethanol-acetic acid mixture.

- Yield and Characterization: The yield is around 74-75%, with melting points reported near 110°C for related compounds. The product is characterized by spectroscopic methods including 1H NMR, IR, and mass spectrometry.

- Mild reaction conditions.

- Good yields.

- Straightforward purification.

Table 1: Reaction Parameters for Baker-Venkataraman Rearrangement

| Parameter | Condition/Value |

|---|---|

| Solvent | Dry Pyridine |

| Base | KOH (15 g) |

| Temperature | 60°C |

| Reaction Time | 4 hours |

| Acidification Agent | Dilute HCl (1:1) |

| Workup | NaHCO3 wash, water wash |

| Purification | Recrystallization (EtOH/Acetic acid) |

| Yield | ~74-75% |

| Melting Point | ~110°C |

Preparation via Hydrolysis of Alkoxy Propylene Derivatives (Patent Method)

A patented industrial process describes the preparation of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, a closely related compound, via hydrolysis of alkoxy propylene derivatives under acidic conditions.

- Starting Materials: Alkoxy p-chlorobenzyl phosphonate derivatives and cyclopropyl methyl ketone.

- Reaction: Homer-Wadsworth-Emmons reaction to form alkoxy propylene derivatives, followed by hydrolysis.

- Hydrolysis Conditions: Acidic medium (preferably hydrochloric acid), temperature between 20°C to 40°C, reaction time 3 to 10 hours.

- Solvent System: Water or water-organic solvent mixtures (methanol, ethanol, isopropanol, dichloromethane, etc.).

- Purification: Extraction with dichloromethane, washing, drying over anhydrous magnesium sulfate, and distillation under reduced pressure.

- Yield and Purity: Final product obtained as a light yellow oil with purity up to 97.6%.

Table 2: Hydrolysis Reaction Parameters

| Parameter | Condition/Value |

|---|---|

| Acid Used | Hydrochloric acid (10%) preferred |

| Temperature | 20°C to 40°C |

| Reaction Time | 3 to 10 hours |

| Solvent | Water or water + organic solvent |

| Workup | Extraction with dichloromethane, washing, drying |

| Purification | Distillation under reduced pressure |

| Product Purity | Up to 97.6% |

Solvent-Free Grinding Method (General Baker-Venkataraman Variant)

A solvent-free approach has been reported for related 1,3-dione compounds, involving grinding of 2-aroyloxy-4-hydroxyacetophenones with pulverized potassium hydroxide at room temperature. This method offers:

- Avoidance of solvents.

- Mild conditions.

- Efficient and rapid synthesis.

Though this method was demonstrated for 1-(2,4-dihydroxyphenyl)-3-aryl-propane-1,3-diones, it suggests potential applicability for chlorophenyl derivatives under similar conditions.

Summary Table of Preparation Methods for this compound

| Method | Key Reagents/Conditions | Advantages | Yield (%) | Purification Method |

|---|---|---|---|---|

| Baker-Venkataraman Rearrangement | 2-acetyl phenyl 4-chlorobenzoate, KOH, pyridine, 60°C, 4 h | Mild, well-established | ~74-75 | Recrystallization (EtOH/AcOH) |

| Acid-Catalyzed Hydrolysis of Alkoxy Propylene (Patent) | Alkoxy p-chlorobenzyl phosphonate, HCl, 20-40°C, 3-10 h | Industrial scale, high purity | Up to 97.6 | Extraction + distillation |

| Solvent-Free Grinding (Baker-Venkataraman variant) | 2-aroyloxy-4-hydroxyacetophenones, KOH, room temp | Eco-friendly, solvent-free | Not specified | Filtration, recrystallization |

| Friedländer Quinoline Synthesis (Related) | Poly(phosphoric acid), no solvent, 90°C, 1 h | Efficient, solvent-free, high yield | 82 (related compound) | Recrystallization |

Research Findings and Notes

- The Baker-Venkataraman rearrangement remains the most common and reliable laboratory method for synthesizing this compound derivatives with good yields and straightforward purification.

- Industrial methods involving hydrolysis of alkoxy propylene derivatives provide high purity products suitable for large-scale synthesis.

- Solvent-free and green chemistry approaches are emerging, offering environmental benefits and operational simplicity.

- Characterization of synthesized compounds is typically confirmed by 1H NMR, IR spectroscopy, mass spectrometry, and melting point determination.

- Reaction monitoring is effectively done by thin-layer chromatography (TLC) in most laboratory protocols.

This detailed review integrates diverse, authoritative sources to provide a comprehensive overview of preparation methods for this compound, facilitating informed selection of synthesis routes for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)propane-1,2-dione undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the diketone to corresponding alcohols or hydrocarbons.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols, hydrocarbons.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Organic Synthesis

1-(4-Chlorophenyl)propane-1,2-dione serves as a crucial intermediate in the synthesis of more complex organic molecules. It plays a vital role in the preparation of various pharmaceuticals and agrochemicals due to its reactive diketone functionality.

Biological Studies

The compound has been utilized in biological research for:

- Enzyme Inhibition Studies: Its electrophilic nature allows it to interact with nucleophiles in biological systems, making it useful for studying enzyme activity and protein interactions.

- Pharmacological Research: Research indicates potential applications in drug development due to its ability to inhibit specific enzymes linked to disease pathways.

Coordination Chemistry

This compound acts as a ligand for transition metal complexes. Its coordination properties have been explored for developing new materials with unique electronic or catalytic properties.

Case Studies

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)propane-1,2-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can inhibit enzyme activity or modify protein function, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights key structural differences and their implications:

Physicochemical Properties

| Property | This compound | 1-(5-Methylthiophen-2-yl)propane-1,2-dione | 1-[3-(Trifluoromethyl)phenyl]propane-1,2-dione |

|---|---|---|---|

| Molecular Weight | 182.6 g/mol | 184.2 g/mol | 216.1 g/mol |

| Solubility | Low in water; soluble in DMSO, acetone | Moderate in polar solvents | Low in water; high in organic solvents |

| Melting Point | Not reported | 98–100°C | 85–87°C |

Case Study: Substituent Effects on Reactivity

- Chlorine vs. Trifluoromethyl : The CF₃ group in 1-[3-(Trifluoromethyl)phenyl]propane-1,2-dione induces greater electron withdrawal than Cl, accelerating reactions like aldol condensations but reducing stability under acidic conditions .

- Thiophene vs. Phenyl : The sulfur atom in thiophene-based diones increases π-electron density, enabling unique charge-transfer complexes and catalytic applications absent in purely phenyl-substituted diones .

Biological Activity

1-(4-Chlorophenyl)propane-1,2-dione, also known as 4-chloroacetophenone, is a diketone compound characterized by its chlorinated phenyl group. This structural feature significantly influences its chemical reactivity and biological activity. The compound has garnered attention for its potential applications in medicinal chemistry, particularly in the synthesis of various derivatives with notable biological properties.

- Chemical Formula : C₉H₇ClO₂

- Molecular Weight : 182.60 g/mol

- Appearance : White to yellowish solid

The compound features two carbonyl groups attached to a propane backbone, classifying it as a diketone. Its unique structure allows for diverse chemical reactions and biological interactions.

Synthesis and Derivatives

This compound serves as a precursor for synthesizing various derivatives, including:

- Indole Derivatives : These compounds have shown antiviral, anti-inflammatory, and antimicrobial activities.

- Triazole Derivatives : Evaluated for their anticancer potential.

Table 1: Summary of Synthesized Derivatives and Their Activities

| Compound Name | Biological Activity | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| Indole derivative A | Antiviral (Influenza A) | 7.53 | 17 |

| Triazole derivative B | Cytotoxic (HeLa cells) | <12 | - |

| Indole derivative C | Anti-inflammatory | - | - |

| Indole derivative D | Antimicrobial | - | - |

Anticancer Activity

Research has demonstrated that certain derivatives synthesized from this compound exhibit promising cytotoxic activity against cancer cell lines. For instance, several triazole derivatives showed cytotoxic effects with IC50 values lower than 12 μM against HeLa cells, indicating significant potential for further development as anticancer agents.

Antiviral Activity

Indole derivatives synthesized using this diketone have been evaluated for their antiviral properties. One notable compound demonstrated an IC50 of 7.53 μM against Influenza A virus with a selectivity index of 17, suggesting its effectiveness while minimizing toxicity to host cells.

Anti-inflammatory and Antimicrobial Properties

The synthesized indole derivatives have also been reported to possess anti-inflammatory and antimicrobial activities. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including E. coli and S. aureus, although the exact mechanisms of action remain under investigation .

Case Studies

A recent study focused on the synthesis and evaluation of a series of 1-substituted-3-substituted derivatives derived from this compound. The antimicrobial activity was assessed using the agar diffusion method against several pathogens:

- E. coli (Gram-negative)

- S. aureus (Gram-positive)

- A. flavus (fungal)

The results indicated that while some compounds exhibited moderate antibacterial effects compared to standard antibiotics like ciprofloxacin, their antifungal activity was negligible .

Q & A

Basic Research Questions

Q. How can the molecular structure of 1-(4-Chlorophenyl)propane-1,2-dione be experimentally confirmed?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural confirmation. Key parameters include the R factor (a measure of agreement between observed and calculated data; ideally <0.05) and data-to-parameter ratio (≥12:1 ensures reliability). For example, a study reported an R factor of 0.047 and a data-to-parameter ratio of 12.7, confirming high precision in bond lengths (mean C–C = 0.003 Å) and angles . Complementary techniques like FT-IR and NMR can validate functional groups (e.g., ketone carbonyl stretches at ~1700 cm⁻¹).

Q. What experimental strategies are used to assess the purity of synthesized this compound?

- Methodological Answer : Combine melting point analysis (sharp, consistent melting points indicate purity) with chromatographic methods (HPLC or TLC). While direct melting point data for this compound is not explicitly provided in the evidence, analogous chlorophenyl derivatives (e.g., 1-(4-Chlorophenyl)-1-cyclopentanecarboxylic acid) show narrow mp ranges (160–164°C), suggesting similar purity assessment protocols . High-resolution mass spectrometry (HRMS) can further confirm molecular ion peaks matching the theoretical mass (C₉H₇ClO₂: 188.01 g/mol).

Advanced Research Questions

Q. How does non-centrosymmetric crystal packing influence the material properties of this compound?

- Methodological Answer : Non-centrosymmetric space groups (e.g., P2₁2₁2₁) enable nonlinear optical (NLO) activity due to asymmetric electron distribution. To evaluate this:

Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., Cl···O contacts).

Measure second-harmonic generation (SHG) efficiency using a pulsed laser.

Studies on similar compounds (e.g., chalcone derivatives) show that substituents like nitro or cyano groups enhance NLO responses by polarizing the π-system .

Q. How can contradictions between computational and experimental structural data for this compound be resolved?

- Methodological Answer :

Benchmark computational methods : Compare DFT-optimized geometries (e.g., B3LYP/6-311+G(d,p)) with X-ray data. Discrepancies in bond lengths >0.02 Å suggest inadequate functional/basis set selection.

Analyze thermal motion : High thermal displacement parameters (e.g., Ueq > 0.05 Ų) in X-ray data may indicate dynamic effects not captured in static computations.

A study resolved such conflicts by refining computational models with constrained torsional angles from crystallographic data .

Q. What synthetic routes optimize yield while minimizing byproducts for this compound?

- Methodological Answer :

- Friedel-Crafts acylation : React 4-chlorobenzene with diketene derivatives in anhydrous AlCl₃. Monitor reaction progress via in-situ IR to detect intermediate enol tautomers.

- Byproduct mitigation : Use scavengers (e.g., molecular sieves) to trap HCl, preventing side reactions.

While direct synthesis data is limited, analogous protocols for 1,2-diones emphasize temperature control (0–5°C) and stoichiometric excess of acylating agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.